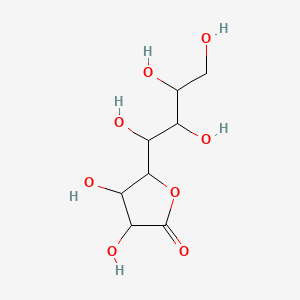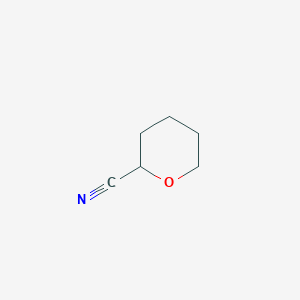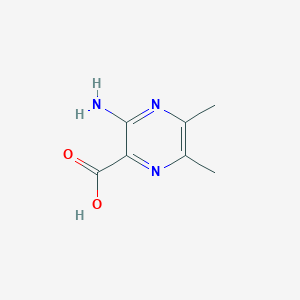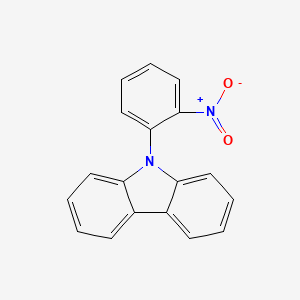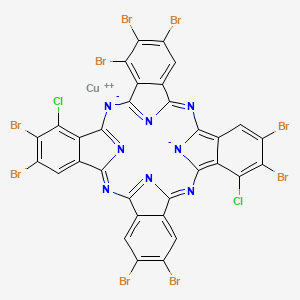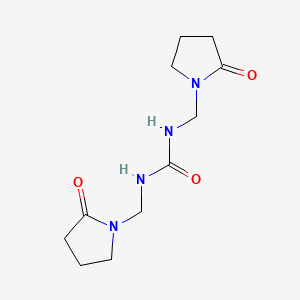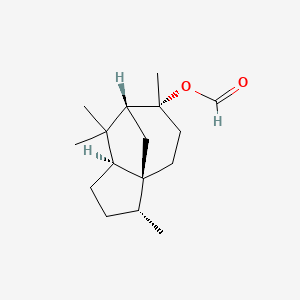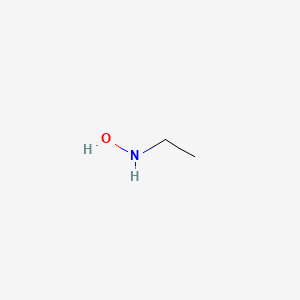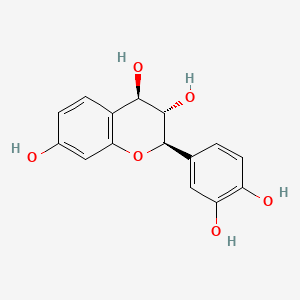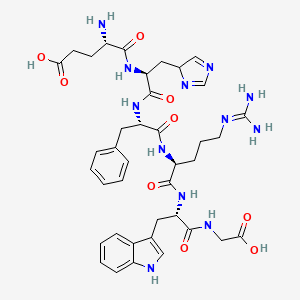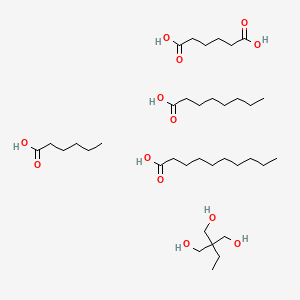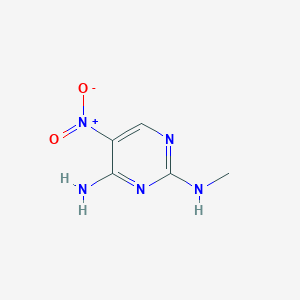
n2-Methyl-5-nitropyrimidine-2,4-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with iodomethane and cesium carbonate in N,N-dimethylformamide .
Molecular Structure Analysis
n2-Methyl-5-nitropyrimidine-2,4-diamine belongs to the class of triazolopyrimidines, which are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Azaheterocycles and Nitroenamines
Research has highlighted the use of compounds similar to N2-Methyl-5-nitropyrimidine-2,4-diamine in the synthesis of functionalized nitroenamines and azaheterocycles. These compounds serve as synthetic equivalents to unstable intermediates in organic synthesis, facilitating the creation of diverse heterocyclic structures. For instance, the aminolysis of certain nitropyrimidinones has been shown to yield diimines of nitromalonaldehyde, which are hydrolyzed to produce nitroenamines possessing a formyl group. These nitroenamines can further react to afford various azaheterocycles, demonstrating their versatility as synthetic intermediates (Nishiwaki et al., 1996).
Ring Transformation and Nitroso Group Reactivity
Another aspect of research into compounds like N2-Methyl-5-nitropyrimidine-2,4-diamine focuses on their ability to undergo ring transformation reactions. These transformations are crucial for the synthesis of novel heterocyclic compounds with potential biological activities. For example, 3-Methyl-5-nitropyrimidin-4(3H)-one, a compound structurally related to N2-Methyl-5-nitropyrimidine-2,4-diamine, reacts with carbonyl compounds to produce a variety of ring transformations, acting as a synthetic equivalent of activated diformylamine (Nishiwaki et al., 2003).
Photolysis and Environmental Degradation
Research has also examined the photolysis of nitrosamines, including nitropyrimidines, in environmental contexts. The aqueous photolysis of these compounds under simulated solar irradiation suggests that they undergo rapid degradation, with implications for their environmental persistence and the design of degradation-resistant materials. This research indicates the potential environmental impact of nitrosamine and nitropyrimidine compounds and underscores the importance of understanding their degradation pathways (Plumlee & Reinhard, 2007).
Propiedades
IUPAC Name |
2-N-methyl-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O2/c1-7-5-8-2-3(10(11)12)4(6)9-5/h2H,1H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXUNUZAIDKXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=N1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965228 | |
| Record name | N~2~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n2-Methyl-5-nitropyrimidine-2,4-diamine | |
CAS RN |
5096-83-3 | |
| Record name | NSC81183 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~2~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

